Cas no 2229648-18-2 (3-(5-bromo-2-chloropyridin-3-yl)prop-2-en-1-amine)
3-(5-bromo-2-chloropyridin-3-yl)prop-2-en-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(5-bromo-2-chloropyridin-3-yl)prop-2-en-1-amine
- EN300-1936703
- 2229648-18-2
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- Inchi: 1S/C8H8BrClN2/c9-7-4-6(2-1-3-11)8(10)12-5-7/h1-2,4-5H,3,11H2/b2-1+
- InChI Key: NCPRDHUICLYCIQ-OWOJBTEDSA-N
- SMILES: BrC1=CN=C(C(=C1)/C=C/CN)Cl
Computed Properties
- Exact Mass: 245.95594g/mol
- Monoisotopic Mass: 245.95594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 38.9Ų
3-(5-bromo-2-chloropyridin-3-yl)prop-2-en-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1936703-1g |
3-(5-bromo-2-chloropyridin-3-yl)prop-2-en-1-amine |
2229648-18-2 | 1g |
$1100.0 | 2023-09-17 | ||
| Enamine | EN300-1936703-5g |
3-(5-bromo-2-chloropyridin-3-yl)prop-2-en-1-amine |
2229648-18-2 | 5g |
$3189.0 | 2023-09-17 | ||
| Enamine | EN300-1936703-10g |
3-(5-bromo-2-chloropyridin-3-yl)prop-2-en-1-amine |
2229648-18-2 | 10g |
$4729.0 | 2023-09-17 | ||
| Enamine | EN300-1936703-0.05g |
3-(5-bromo-2-chloropyridin-3-yl)prop-2-en-1-amine |
2229648-18-2 | 0.05g |
$924.0 | 2023-09-17 | ||
| Enamine | EN300-1936703-0.1g |
3-(5-bromo-2-chloropyridin-3-yl)prop-2-en-1-amine |
2229648-18-2 | 0.1g |
$968.0 | 2023-09-17 | ||
| Enamine | EN300-1936703-0.25g |
3-(5-bromo-2-chloropyridin-3-yl)prop-2-en-1-amine |
2229648-18-2 | 0.25g |
$1012.0 | 2023-09-17 | ||
| Enamine | EN300-1936703-0.5g |
3-(5-bromo-2-chloropyridin-3-yl)prop-2-en-1-amine |
2229648-18-2 | 0.5g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1936703-1.0g |
3-(5-bromo-2-chloropyridin-3-yl)prop-2-en-1-amine |
2229648-18-2 | 1g |
$1100.0 | 2023-05-31 | ||
| Enamine | EN300-1936703-2.5g |
3-(5-bromo-2-chloropyridin-3-yl)prop-2-en-1-amine |
2229648-18-2 | 2.5g |
$2155.0 | 2023-09-17 | ||
| Enamine | EN300-1936703-5.0g |
3-(5-bromo-2-chloropyridin-3-yl)prop-2-en-1-amine |
2229648-18-2 | 5g |
$3189.0 | 2023-05-31 |
3-(5-bromo-2-chloropyridin-3-yl)prop-2-en-1-amine Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-(5-bromo-2-chloropyridin-3-yl)prop-2-en-1-amine
Introduction to 3-(5-bromo-2-chloropyridin-3-yl)prop-2-en-1-amine (CAS No. 2229648-18-2)
3-(5-bromo-2-chloropyridin-3-yl)prop-2-en-1-amine, identified by the chemical compound identifier CAS No. 2229648-18-2, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyridine derivatives class, a family of heterocyclic aromatic compounds known for their diverse biological activities and structural versatility. The presence of both bromo and chloro substituents on the pyridine ring, along with an amine functional group at the propenyl position, makes this molecule a promising candidate for further exploration in drug discovery and development.
The structural features of 3-(5-bromo-2-chloropyridin-3-yl)prop-2-en-1-amine contribute to its potential utility in various chemical reactions and biological assays. The bromo and chloro atoms serve as reactive sites for nucleophilic substitution reactions, enabling the introduction of additional functional groups or the formation of new molecular architectures. The amine group, located at the terminal position of the propenyl chain, can participate in hydrogen bonding interactions or act as a precursor for further derivatization, such as amidation or alkylation processes.
In recent years, there has been a growing interest in developing novel therapeutic agents based on pyridine derivatives due to their proven efficacy in targeting various biological pathways. For instance, studies have shown that pyridine-based compounds can interact with enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases. The specific arrangement of substituents in 3-(5-bromo-2-chloropyridin-3-yl)prop-2-en-1-amine may confer unique pharmacological properties, making it a valuable scaffold for medicinal chemists.
One of the most compelling aspects of this compound is its potential as a building block for drug design. The combination of electrophilic and nucleophilic centers allows for multiple points of modification, enabling chemists to fine-tune its pharmacokinetic and pharmacodynamic profiles. Researchers have been exploring its use in synthesizing inhibitors targeting kinases and other enzymes implicated in signal transduction pathways. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain kinases, which are often overexpressed in cancer cells.
The synthesis of 3-(5-bromo-2-chloropyridin-3-yl)prop-2-en-1-amine involves multi-step organic transformations that highlight the ingenuity of synthetic organic chemistry. The process typically begins with the preparation of a brominated or chlorinated pyridine precursor, followed by functional group interconversions to introduce the propenyl chain and the amine group. Advanced techniques such as cross-coupling reactions, catalytic hydrogenation, and protecting group strategies are often employed to achieve high yields and purity.
From a computational chemistry perspective, 3-(5-bromo-2-chloropyridin-3-yl)propenylamine has been subjected to molecular modeling studies to predict its binding interactions with biological targets. These simulations have provided insights into how the compound might dock into enzyme active sites or receptor binding pockets. For example, virtual screening experiments have identified potential binding modes that could explain its observed biological activity. Such computational approaches are increasingly integral to modern drug discovery pipelines, allowing researchers to prioritize compounds based on their predicted efficacy.
The pharmacological evaluation of CAS No. 2229648182 has been conducted using both in vitro and in vivo models. In cell-based assays, this compound has demonstrated promising activity against several disease-relevant targets. Notably, its ability to modulate kinase activity has been investigated extensively due to the critical role kinases play in maintaining cellular homeostasis and their involvement in various pathological conditions. Animal models have further corroborated these findings by showing potential therapeutic effects when administered under controlled conditions.
The safety profile of 3-(5-bromo-chloropyridin-propenylamine) is another area of active research. Given its complex structure, thorough toxicological assessments are essential before considering its clinical application. Preliminary toxicity studies have provided initial data on its metabolic stability and potential side effects. These studies are crucial for ensuring that any future drug candidates derived from this scaffold meet stringent safety standards required for human use.
Future directions in the study of this compound include exploring its role in combinatorial therapies and personalized medicine approaches. By pairing it with other bioactive molecules or targeting it alongside other pathways implicated in complex diseases like cancer or neurodegeneration, researchers hope to enhance therapeutic outcomes. Additionally, advances in synthetic methodologies may enable more efficient production scales for this compound or its derivatives.
The integration of machine learning algorithms into drug discovery has also opened new avenues for investigating CAS No 2229648182's potential applications. Predictive models can identify novel analogs with enhanced properties by analyzing large datasets containing structural features and biological activities related to this compound class. This interdisciplinary approach leverages both experimental data from wet labs and computational insights from dry labs.
In conclusion,3-(5-bromo-chloropyridin-propenylamine) stands out as an intriguing molecule with significant promise across multiple domains within pharmaceutical research including medicinal chemistry synthesis biology pharmacology toxicology computational biology etc Its unique structural attributes make it an excellent candidate for further exploration while cutting-edge technologies continue pushing boundaries toward next-generation therapeutics
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